HET0016 - 339068-25-6

HET0016

Catalog Number: EVT-325807
CAS Number: 339068-25-6
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HET0016 is a member of toluenes.

20-Hydroxyeicosatetraenoic acid (20-HETE)

Compound Description: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoconstrictor, primarily in the microcirculation. It is produced from arachidonic acid by ω-hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, particularly those of the CYP4A and CYP4F families [, , , , , , , , , , , , , , , , , , , , , , ]. 20-HETE is involved in various physiological and pathological processes, including regulation of vascular tone, blood pressure, renal function, and inflammation [, , , , , , , , , , , , , , , , , , , , , , ].

Relevance: 20-HETE is the primary metabolite whose synthesis is inhibited by HET0016. HET0016 exhibits its biological effects, such as anti-tumor activity, neuroprotection, and blood pressure regulation, largely by inhibiting the production of 20-HETE [, , , , , , , , , , , , , , , , , , , , , , ].

WIT003 [20-hydroxyeicosa-5(Z),14(Z)-dienoic acid]

Compound Description: WIT003 is a stable analog of 20-HETE, acting as an agonist at 20-HETE receptors [, ]. It mimics the biological activities of 20-HETE, such as promoting cell proliferation in certain cell lines [, ].

Relevance: WIT003 serves as a pharmacological tool to investigate the specific roles of 20-HETE in various biological systems, helping to distinguish the effects of HET0016 that are specifically mediated through 20-HETE inhibition [, ].

Epoxyeicosatrienoic acids (EETs)

Compound Description: Epoxyeicosatrienoic acids (EETs) are another class of arachidonic acid metabolites produced by cytochrome P450 epoxygenase enzymes [, , , ]. They act as vasodilators and exhibit anti-inflammatory properties, often counteracting the effects of 20-HETE [, , , ].

Relevance: EETs have opposing effects to 20-HETE in regulating vascular tone and inflammation [, , , ]. While HET0016 is primarily a 20-HETE synthesis inhibitor, some studies suggest potential interactions with EET pathways, highlighting the complex interplay between these arachidonic acid metabolites [, , , ].

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE)

Compound Description: 14,15-EEZE is an antagonist of EETs, blocking their vasodilatory effects [].

Relevance: 14,15-EEZE helps elucidate the distinct roles of EETs and 20-HETE in physiological processes, further clarifying the mechanisms by which HET0016 exerts its effects in the presence or absence of functional nitric oxide signaling [].

1-Aminobenzotriazole (ABT)

Compound Description: 1-Aminobenzotriazole (ABT) is a non-selective inhibitor of cytochrome P450 enzymes [, , , ]. It inhibits the formation of both 20-HETE and EETs [, , , ].

Relevance: ABT serves as a comparative pharmacological tool to HET0016. Its non-selective inhibition of CYP enzymes contrasts with the more selective inhibition of 20-HETE synthesis by HET0016 [, , , ]. Comparing their effects helps delineate the specific roles of 20-HETE versus other CYP metabolites in various biological contexts [, , , ].

Synthesis Analysis

The synthesis of HET0016 involves a multi-step process that typically begins with the preparation of its precursor compounds. One notable method includes the formation of a prodrug variant, where HET0016 is conjugated to a thioketal link with stearyl alcohol. This process employs an esterification reaction facilitated by reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to create a reactive intermediate, which is subsequently purified using silica gel column chromatography. The completion of this synthesis is monitored using techniques like thin-layer chromatography and confirmed through ^1H nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

HET0016 has a molecular formula of C15H20N2O, with a molecular weight of approximately 248.34 g/mol. The structure features a hydroxylamine moiety linked to a phenyl ring substituted with a butyl group, contributing to its lipophilicity and biological activity. The compound's molecular structure allows it to effectively interact with cytochrome P450 enzymes, particularly those involved in the metabolism of arachidonic acid .

Key Structural Features:

  • Functional Groups: Hydroxylamine and formamidine groups.
  • Substituents: A butyl group on the aromatic ring enhances its selectivity and potency.
  • Conformation: The spatial arrangement facilitates interaction with target enzymes.
Chemical Reactions Analysis

HET0016 primarily functions as an inhibitor in biochemical reactions involving arachidonic acid metabolism. Its main chemical reaction is the inhibition of 20-HETE synthesis through competitive binding to cytochrome P450 enzymes, particularly CYP4A11 and CYP4F2. In vitro studies have demonstrated that HET0016 exhibits an IC50 value for inhibiting 20-HETE formation in human renal microsomes at approximately 8.9 nM, showcasing its high potency . Additionally, higher concentrations can inhibit other cytochrome P450-mediated reactions but with significantly reduced efficacy.

Reaction Parameters:

  • IC50 for 20-HETE: ~8.9 nM in human microsomes.
  • Inhibition Profile: Selectively inhibits CYP4A isoforms over other cytochrome P450 enzymes.
Mechanism of Action

HET0016 exerts its pharmacological effects primarily by inhibiting the synthesis of 20-HETE, a bioactive lipid involved in various signaling pathways related to inflammation, angiogenesis, and cellular proliferation. By blocking the activity of cytochrome P450 enzymes that convert arachidonic acid into 20-HETE, HET0016 reduces downstream signaling pathways associated with tumor growth and neuroinflammation.

Mechanistic Insights:

  • Inhibition of Angiogenesis: HET0016 has been shown to decrease endothelial cell proliferation and neovascularization in glioblastoma models .
  • Neuroprotection: It also mitigates neuronal pyroptosis through modulation of the p38 MAPK signaling pathway following traumatic brain injury .
Physical and Chemical Properties Analysis

HET0016 is characterized by several important physical and chemical properties:

  • Solubility: It exhibits moderate solubility in organic solvents, which can be enhanced when formulated as a prodrug or complexed with cyclodextrins for intravenous administration.
  • Stability: The compound remains stable under various conditions but may exhibit different release profiles depending on formulation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Relevant Data:

  • Molecular Weight: 248.34 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity which aids in cellular uptake.
Applications

HET0016 has numerous applications across various fields of biomedical research:

  1. Cancer Therapy: Its ability to inhibit angiogenesis makes it a candidate for treating tumors such as glioblastoma and renal cell carcinoma by reducing tumor growth and vascularization .
  2. Neuroprotection: HET0016 shows promise in protecting neuronal cells from damage due to oxidative stress and inflammation following injuries such as traumatic brain injury .
  3. Cardiovascular Research: By modulating 20-HETE levels, it can influence blood pressure regulation and vascular function.
Introduction to 20-HETE and HET0016

Biochemical Role of 20-Hydroxyeicosatetraenoic Acid in Mammalian Systems

20-Hydroxyeicosatetraenoic acid (20-Hydroxyeicosatetraenoic acid) is a cytochrome P450 (CYP450)-derived eicosanoid produced via ω-hydroxylation of arachidonic acid. This reaction is catalyzed predominantly by enzymes of the CYP4A and CYP4F subfamilies, which exhibit species-specific expression patterns. In humans, CYP4F2 and CYP4A11 are the primary synthases, whereas rodents rely on Cyp4a12 (mice) or Cyp4a1/2/3 (rats) [7] [9]. Vascular smooth muscle cells represent the major site of 20-Hydroxyeicosatetraenoic acid production, though neutrophils, platelets, renal tubular cells, and endothelial progenitor cells also contribute [4] [7].

20-Hydroxyeicosatetraenoic acid functions as a potent signaling molecule through both receptor-mediated and receptor-independent pathways. Its high-affinity receptor, G-protein-coupled receptor 75 (GPR75), activates Gαq/11 proteins, triggering intracellular calcium release, protein kinase C activation, and downstream kinases such as mitogen-activated protein kinase and phosphoinositide 3-kinase/protein kinase B [1] [4]. This signaling cascade regulates:

  • Vascular Tone: 20-Hydroxyeicosatetraenoic acid inhibits large-conductance calcium-activated potassium channels in vascular smooth muscle, causing membrane depolarization, voltage-gated calcium channel activation, and vasoconstriction [2] [7].
  • Renal Function: In the nephron, it inhibits sodium-potassium-adenosine triphosphatase in the proximal tubule and thick ascending limb, influencing sodium reabsorption and tubuloglomerular feedback [2] [8].
  • Oxidative Stress: 20-Hydroxyeicosatetraenoic acid stimulates reduced nicotinamide adenine dinucleotide phosphate oxidase, increasing reactive oxygen species production and uncoupling endothelial nitric oxide synthase, which reduces nitric oxide bioavailability [4] [7].

Table 1: 20-Hydroxyeicosatetraenoic Acid-Producing Enzymes Across Species

SpeciesMajor CYP IsoformsPrimary Tissues
HumanCYP4F2, CYP4A11Kidney, Liver, Vasculature
MouseCyp4a12Kidney (androgen-dependent), Vasculature
RatCyp4a1, Cyp4a2, Cyp4a3Kidney, Vasculature, Liver

Rationale for Targeting 20-Hydroxyeicosatetraenoic Acid Synthesis in Disease Pathophysiology

Dysregulated 20-Hydroxyeicosatetraenoic acid synthesis is implicated in multiple pathological states through mechanisms involving vascular dysfunction, inflammation, and tissue remodeling:

  • Hypertension and Cardiovascular Disease: 20-Hydroxyeicosatetraenoic acid potentiates vasoconstrictor responses to angiotensin II, endothelin-1, and α-adrenergic agonists. Transgenic rats with endothelial-specific CYP4A2 overexpression develop hypertension coinciding with increased vascular 20-Hydroxyeicosatetraenoic acid production and renin-angiotensin system activation. This establishes a feed-forward loop where 20-Hydroxyeicosatetraenoic acid induces angiotensin-converting enzyme expression, while angiotensin II stimulates further 20-Hydroxyeicosatetraenoic acid synthesis [1] [4] [7].

  • Renal Fibrosis: Elevated renal 20-Hydroxyeicosatetraenoic acid levels correlate with tubulointerstitial fibrosis in chronic kidney disease models. It activates extracellular signal-regulated kinase 1/2 and signal transducer and activator of transcription 3 pathways in renal epithelial cells, driving epithelial-mesenchymal transition and collagen deposition. In murine obstructive nephropathy, 20-Hydroxyeicosatetraenoic acid synthesis inhibition attenuates fibrotic markers like α-smooth muscle actin and collagen IV [8] [9].

  • Cancer Progression: 20-Hydroxyeicosatetraenoic acid promotes tumor angiogenesis, invasion, and immunosuppression. It upregulates matrix metalloproteinases 2 and 9, facilitating extracellular matrix degradation and metastasis. In breast cancer models, 20-Hydroxyeicosatetraenoic acid enhances granulocytic myeloid-derived suppressor cell infiltration into lungs, creating an immunosuppressive microenvironment conducive to metastasis [10].

  • Ischemic Injury: Conflicting roles emerge in ischemia-reperfusion contexts. While 20-Hydroxyeicosatetraenoic acid exacerbates cerebral and cardiac injury through oxidative stress, it also supports compensatory arteriogenesis in ischemic tissues [1] [5].

Table 2: Pathophysiological Mechanisms of 20-Hydroxyeicosatetraenoic Acid in Major Diseases

Disease CategoryKey MechanismsExperimental Evidence
HypertensionRenin-angiotensin system activation; Vascular smooth muscle sensitization; Endothelial nitric oxide synthase uncouplingCYP4A2-overexpressing rats show 20-Hydroxyeicosatetraenoic acid-dependent hypertension [7]
Renal FibrosisExtracellular signal-regulated kinase 1/2 and signal transducer and activator of transcription 3 activation; Epithelial-mesenchymal transition20-Hydroxyeicosatetraenoic acid synthesis inhibition reduces collagen in obstructive nephropathy [8]
Cancer MetastasisMatrix metalloproteinase induction; Myeloid-derived suppressor cell recruitment; Angiogenesis20-Hydroxyeicosatetraenoic acid blockade reduces lung metastasis in breast cancer models [10]

Emergence of HET0016 as a Selective Inhibitor: Historical Context and Research Significance

Prior to HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), 20-Hydroxyeicosatetraenoic acid research relied on non-selective cytochrome P450 inhibitors like 17-octadecynoic acid or 1-aminobenzotriazole, which indiscriminately targeted epoxygenases and ω-hydroxylases. The discovery of HET0016 in 2001 marked a paradigm shift by providing unprecedented selectivity for 20-Hydroxyeicosatetraenoic acid synthases [3] [6].

Biochemical Specificity: HET0016 potently inhibits rat and human renal microsomal 20-Hydroxyeicosatetraenoic acid synthesis with half-maximal inhibitory concentration values of 35 ± 4 nanomolar and 8.9 ± 2.7 nanomolar, respectively. It exhibits >80-fold selectivity over epoxyeicosatrienoic acid-producing enzymes (half-maximal inhibitory concentration = 2.8 ± 0.3 micromolar) and minimal activity against major hepatic cytochrome P450 isoforms (e.g., half-maximal inhibitory concentration for cytochrome P450 3A4 = 71 micromolar) or cyclooxygenase (half-maximal inhibitory concentration = 2.3 micromolar) [3] [6]. This specificity arises from its binding to the heme iron of cytochrome P450 4A/4F enzymes, blocking arachidonic acid oxygenation without affecting other fatty acid substrates.

Research Applications: HET0016 has become an indispensable tool for elucidating 20-Hydroxyeicosatetraenoic acid’s pathophysiological roles:

  • Vascular Studies: It reverses angiotensin II-induced vascular hyperreactivity and normalizes cerebral blood flow autoregulation in hypertensive models by restoring potassium channel function [2] [7].
  • Cancer Biology: An intravenous cyclodextrin formulation (2-Hydroxypropyl beta cyclodextrin-HET0016) suppresses primary tumor growth and lung metastasis in immune-competent 4T1 breast cancer mice by downregulating phosphatidylinositol 3-kinase/protein kinase B, matrix metalloproteinases 2/9, and pro-inflammatory cytokines (interleukin 17A, interleukin 1β) [10].
  • Renal Protection: HET0016 attenuates diabetic renal hypertrophy and proteinuria, validating 20-Hydroxyeicosatetraenoic acid as a therapeutic target in chronic kidney disease [8].

Evolution of Inhibitor Design: While HET0016 enabled foundational discoveries, its pharmacokinetic limitations (short half-life, poor oral bioavailability) spurred next-generation inhibitors. TP0472993 (1-[4-({[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxy}methyl)piperidin-1-yl]ethan-1-one), a potent orally active agent, exhibits improved metabolic stability and efficacy in murine renal fibrosis models, reducing collagen deposition by >50% at 10 milligram per kilogram doses [8].

Table 3: Comparative Profile of 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitors

InhibitorTarget EnzymesPotency (Half-maximal inhibitory concentration)Key Research Applications
HET0016Cytochrome P450 4A/4F family8.9 nanomolar (human); 35 nanomolar (rat)Hypertension, cerebral ischemia, cancer metastasis, angiogenesis
TP0472993Cytochrome P450 4F2/Cytochrome P450 4A1129 nanomolar (human); 347 nanomolar (rat)Renal fibrosis, diabetic nephropathy
17-Octadecynoic acidBroad cytochrome P450 ω-hydroxylases and epoxygenases~1 micromolar (non-selective)Early mechanistic studies (limited by toxicity)

HET0016’s legacy lies in its role as a molecular probe that transformed 20-Hydroxyeicosatetraenoic acid from a vasoactive curiosity into a validated therapeutic target across cardiovascular, metabolic, and oncological disciplines [3] [6] [10].

Properties

CAS Number

339068-25-6

Product Name

HET0016

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C

Synonyms

HET0016
N-hydroxy-N-4-butyl-2-methylphenylformamidine

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.